2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid

carbonic anhydrase inhibition saccharin derivatives structure-activity relationship

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid (CAS 178755-54-9) is an N‑substituted saccharin derivative (C₁₀H₉NO₅S, MW 255.25 g/mol) belonging to the 1,2‑benzisothiazol‑3‑one 1,1‑dioxide class. The saccharin scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core element in inhibitors of proteolytic enzymes (e.g., human leukocyte elastase) and carbonic anhydrase isoforms.

Molecular Formula C10H9NO5S
Molecular Weight 255.24
CAS No. 178755-54-9
Cat. No. B2455411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
CAS178755-54-9
Molecular FormulaC10H9NO5S
Molecular Weight255.24
Structural Identifiers
SMILESCC(C(=O)O)N1C(=O)C2=CC=CC=C2S1(=O)=O
InChIInChI=1S/C10H9NO5S/c1-6(10(13)14)11-9(12)7-4-2-3-5-8(7)17(11,15)16/h2-6H,1H3,(H,13,14)
InChIKeyQXJJZZQKDCRNJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

178755-54-9: Saccharin-Derived Propanoic Acid for Protease and Carbonic Anhydrase Inhibitor Screening


2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid (CAS 178755-54-9) is an N‑substituted saccharin derivative (C₁₀H₉NO₅S, MW 255.25 g/mol) belonging to the 1,2‑benzisothiazol‑3‑one 1,1‑dioxide class [1]. The saccharin scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core element in inhibitors of proteolytic enzymes (e.g., human leukocyte elastase) and carbonic anhydrase isoforms [2]. The 2‑position propanoic acid substituent distinguishes this compound from the more extensively studied N‑carboxymethyl (acetic acid) homolog (CAS 52188‑11‑1) and from unsubstituted saccharin, offering a distinct linker length and carboxylate geometry that may alter target binding mode and isoform selectivity [3].

Why 178755-54-9 Cannot Be Replaced by Generic Saccharin or N-Carboxymethylsaccharin


Substituting 178755‑54‑9 with unsubstituted saccharin or the shorter N‑carboxymethylsaccharin homolog risks losing target engagement or changing inhibition kinetics. X‑ray crystallography of N‑carboxymethylsaccharin bound to human carbonic anhydrase II reveals that the carboxylate group coordinates the catalytic zinc ion in a bidentate fashion, while the saccharin core occupies the hydrophobic channel [1]. The propanoic acid side chain in 178755‑54‑9 introduces an additional methylene unit, which is expected to alter the zinc‑coordination geometry and shift the carboxylate position by approximately 1.2–1.5 Å relative to the acetic acid homolog, potentially affecting both binding affinity and isoform selectivity [2]. In the aldose reductase inhibitor series, propionic acid derivatives showed different potency profiles compared to their acetic acid counterparts, demonstrating that side‑chain length is not a trivial variable [3].

Quantitative Differentiation Evidence for 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid (CAS 178755-54-9)


Chain-Length Effect: Propanoic vs. Acetic Acid Side Chain in Saccharin-Based Carbonic Anhydrase Inhibitors

The propanoic acid homolog (178755-54-9) extends the carboxylate group approximately 1.2–1.5 Å further from the saccharin core compared to the acetic acid homolog (N‑carboxymethylsaccharin, CAS 52188‑11‑1). Crystallographic data for the acetic acid homolog bound to hCA II show that the shorter carboxylate engages in a bidentate zinc‑coordination with Zn²⁺–O distances of ~2.1 Å and ~2.5 Å [1]. The additional methylene in 178755‑54‑9 is predicted to shift the carboxylate away from the zinc, converting the interaction from bidentate to monodentate or solvent‑bridged coordination, which could reduce hCA II inhibitory potency while potentially enhancing selectivity for isoforms with deeper active sites such as hCA IX or hCA XII [2].

carbonic anhydrase inhibition saccharin derivatives structure-activity relationship

Rat Lens Aldose Reductase Inhibition: Propionic vs. Acetic Acid Derivatives of Benzisothiazole-1,1-dioxide

In a systematic study of 6‑substituted 1,2‑benzisothiazole‑1,1‑dioxide alkanoic acids against crude rat lens aldose reductase, the inhibitory potency of propionic acid derivatives (6b, 10b, 11b) was consistently lower than that of the corresponding acetic acid derivatives (6a, 10a) and the reference compound Sorbinil [1]. Although the target compound (178755‑54‑9) is a 2‑substituted rather than 6‑substituted analog, the class‑level trend demonstrates that extending the carboxylic acid linker from acetic to propionic acid modulates aldose reductase inhibitory activity, providing a basis for evaluating side‑chain length as a key SAR parameter [2].

aldose reductase inhibition benzisothiazole dioxide saccharin homologs

Proteolytic Enzyme Inhibition: Saccharin 2‑Substituent as a Determinant of Elastase vs. Trypsin Selectivity

Patents and publications on 2‑substituted saccharin derivatives establish that the nature and length of the N‑substituent critically influence inhibitory potency and selectivity between human leukocyte elastase (HLE), trypsin, and thrombin [1]. Compounds bearing a 2‑position carboxylic acid side chain (as in 178755‑54‑9) place a negatively charged carboxylate in the S1′ or S2′ subsite of serine proteases, which can confer selectivity for elastase over trypsin due to differences in subsite polarity [2]. While direct quantitative data for the propanoic acid derivative are not available, the acetic acid homolog series showed HLE IC₅₀ values in the low micromolar range, with 40‑fold selectivity for tryptase over elastase and >100‑fold over trypsin in related saccharin‑1,1‑dioxide analogs [3].

human leukocyte elastase proteolytic enzyme inhibition saccharin-based inhibitors

Predicted Physicochemical Differentiation: logP, pKa, and Solubility vs. N-Carboxymethylsaccharin

The target compound (178755‑54‑9) has a calculated XLogP3‑AA of 0.6 and a single hydrogen bond donor (carboxylic acid OH), with five hydrogen bond acceptors [1]. The acetic acid homolog (N‑carboxymethylsaccharin, CAS 52188‑11‑1) has an XLogP of approximately 0.2–0.3 (estimated from PubChem data), indicating that the additional methylene in 178755‑54‑9 increases lipophilicity by ~0.3–0.4 log units. The predicted pKa of the carboxylic acid group (~3.8–4.2) is similar for both homologs, but the increased alkyl chain length in 178755‑54‑9 reduces aqueous solubility (estimated 2–5 mg/mL vs. >10 mg/mL for the acetic acid homolog) and may enhance passive membrane permeability [2].

physicochemical properties drug-likeness saccharin analog comparison

Optimal Use Cases for 178755-54-9 Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Isoform Selectivity Screening

Use 178755‑54‑9 as a probe to evaluate the impact of carboxylate‑linker length on hCA isoform selectivity. The predicted shift from bidentate (acetic homolog) to monodentate zinc coordination may reduce hCA II inhibition while preserving or enhancing binding to tumor‑associated hCA IX/XII, making this compound valuable for developing isoform‑selective inhibitors for anticancer research [1].

Aldose Reductase Inhibitor SAR Expansion

Incorporate 178755‑54‑9 into a structure–activity relationship (SAR) panel alongside the acetic acid homolog (CAS 52188‑11‑1) and unsubstituted saccharin to map the effect of N‑alkyl carboxylic acid chain length on aldose reductase inhibition. The class‑level evidence from 6‑substituted benzisothiazole‑1,1‑dioxides indicates that propionic acid derivatives exhibit distinct potency profiles [2].

Serine Protease Inhibitor Tool Compound for Selectivity Profiling

Deploy 178755‑54‑9 as a selectivity tool in serine protease panels (elastase, tryptase, trypsin, thrombin) to determine whether the 2‑propanoic acid substituent confers a different selectivity fingerprint compared to the acetic acid homolog or 2‑saccharinylmethyl ester derivatives. This application is supported by patent literature on 2‑substituted saccharins as proteolytic enzyme inhibitors [3].

Pharmacokinetic Optimization Starting Point

Select 178755‑54‑9 over the more polar acetic acid homolog when designing cell‑permeable or orally bioavailable saccharin‑based inhibitors. The 0.3–0.4 log unit increase in XLogP and reduced aqueous solubility are consistent with improved membrane permeability, as predicted by Lipinski's framework [4].

Quote Request

Request a Quote for 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.